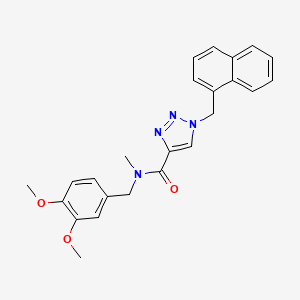![molecular formula C16H26N2O B4977581 (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ enters dopaminergic neurons through the dopamine transporter (DAT) and is concentrated in the mitochondria. Once inside the mitochondria, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death. The selective toxicity of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ for dopaminergic neurons is thought to be due to the high expression of DAT in these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ are well-characterized. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cell death, particularly in dopaminergic neurons. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has also been shown to cause oxidative stress, inflammation, and apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its selective toxicity for dopaminergic neurons makes it a useful model for studying the underlying mechanisms of Parkinson's disease. However, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a potent neurotoxin that can be hazardous to handle and requires careful handling and disposal. Additionally, the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in animal models of Parkinson's disease has been criticized for not accurately reflecting the pathology of the human disease.
Zukünftige Richtungen
There are many future directions for research on (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide, as it has been shown to be effective against certain insect pests. However, the potential environmental and health risks associated with the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide must be carefully considered.
Synthesemethoden
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ can be synthesized through the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+, which then enters dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is concentrated in the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Wissenschaftliche Forschungsanwendungen
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has been widely used in scientific research as a tool for studying Parkinson's disease and other neurodegenerative disorders. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ selectively damages dopaminergic neurons in the brain, mimicking the pathology of Parkinson's disease. By studying the effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ on dopaminergic neurons, researchers can gain insights into the underlying mechanisms of Parkinson's disease and develop new treatments for the disorder.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)17-9-10-18-11-13-19-14-12-18/h2-6,15,17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIKYAOFZNMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)
![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)